4-Cyclopropoxy-N1,N3-dimethylisophthalamide
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Overview
Description
4-Cyclopropoxy-N1,N3-dimethylisophthalamide is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.27 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and two dimethylisophthalamide moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N1,N3-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with cyclopropyl alcohol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N1,N3-dimethylisophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
4-Cyclopropoxy-N1,N3-dimethylisophthalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N1,N1-dimethylisophthalamide: Similar structure but with different substitution patterns.
4-Cyclopropoxy-N1,N1,N3-trimethylisophthalamide: Contains an additional methyl group compared to 4-Cyclopropoxy-N1,N3-dimethylisophthalamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group and dimethylisophthalamide moieties contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-14-12(16)8-3-6-11(18-9-4-5-9)10(7-8)13(17)15-2/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
VNABPFNGGCVKSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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